(S)-去二甲基氨基西酞普兰羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

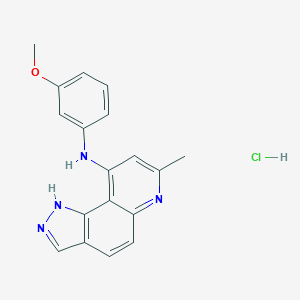

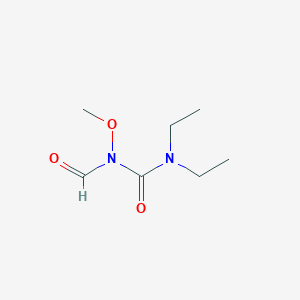

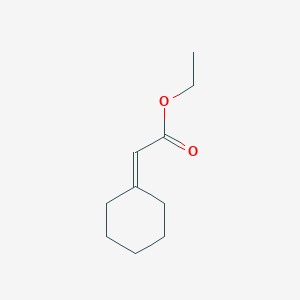

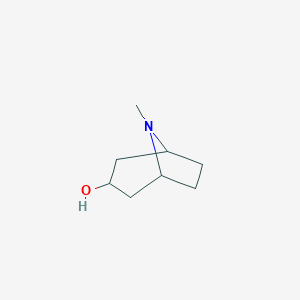

“(S)-Didemethylamino Citalopram Carboxylic Acid” is a compound that contains a carboxyl functional group . The carboxyl group consists of a carbonyl (C=O) and a hydroxyl (OH) group attached to the same carbon . The compound’s molecular formula is C20H22FNO3 .

Molecular Structure Analysis

Carboxylic acids, like “(S)-Didemethylamino Citalopram Carboxylic Acid”, have a planar structure due to the sp2 hybridization of the carbon and oxygen in the carbonyl group . The bond angles in the carboxyl group are approximately 120° .

Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . They are also soluble in water . The specific physical and chemical properties of “(S)-Didemethylamino Citalopram Carboxylic Acid” are not detailed in the available sources.

科学研究应用

1. 环境影响和稳定性

- 光降解和环境持久性:在模拟阳光下研究了与 (S)-去二甲基氨基西酞普兰羧酸密切相关的化合物西酞普兰的稳定性。西酞普兰在较高 pH 值下显示出中等降解,研究发现 N-去甲基西酞普兰 (DCIT) 是主要光产物,在各种水性环境中表现出稳定性。这表明这些化合物具有环境持久性 (Kwon 和 Armbrust,2005)。

2. 神经内分泌效应

- 对神经内分泌系统的影响:一项探索西酞普兰输注的神经内分泌效应的研究发现,该药物显着增加了血浆催乳素和皮质醇水平,表明其对神经内分泌系统有影响。该研究没有直接检测到去甲基和二去甲基代谢物,但发现了低浓度的丙酸衍生物 (Seifritz 等人,1996)。

3. 构效关系

- 在单胺转运蛋白上的结合亲和力:对包括 (S)-去二甲基氨基西酞普兰羧酸在内的西酞普兰类似物的研究发现,在血清素转运蛋白 (SERT) 上具有高结合亲和力和选择性。这项研究有助于理解这些化合物的构效关系 (Zhang 等人,2010)。

4. 代谢途径

- 在人肝中的代谢:一项关于人肝微粒体和 cDNA 表达的细胞色素 P450 酶对西酞普兰进行立体选择性代谢的研究发现,CYP2D6 介导了第二次去甲基化步骤为二去甲基西酞普兰,突出了其在药物代谢途径中的重要性 (Olesen 和 Linnet,1999)。

5. 药代动力学研究

- 在各种条件下的药代动力学:已经进行研究以了解西酞普兰及其代谢物(包括二去甲基西酞普兰)在不同条件(如肾功能不全和肝硬化)下的药代动力学,深入了解这些条件如何影响药物代谢和清除 (Joffe 等人,1998)。

6. 分析方法开发

- 分析方法的开发:已经开发出先进的分析方法,用于手性分离西酞普兰及其代谢物(包括二去甲基西酞普兰)在生物和环境样品中。这些方法对于药代动力学和毒理学研究至关重要 (Unceta 等人,2011)。

未来方向

The field of catalytic decarboxylative transformations, which includes reactions involving carboxylic acids like “(S)-Didemethylamino Citalopram Carboxylic Acid”, has expanded significantly in recent years . Future research in this area could lead to the development of new synthesis methods and applications for these compounds .

作用机制

Target of Action

The primary target of (S)-Didemethylamino Citalopram Carboxylic Acid, a derivative of the antidepressant drug escitalopram, is the human serotonin transporter (hSERT) . This transporter is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation .

Mode of Action

The compound interacts with its target, hSERT, by inhibiting the reuptake of serotonin from the synaptic cleft . This inhibition results in an increased availability of serotonin, enhancing serotonergic transmission in the central nervous system . The compound’s mode of action is presumed to be related to the potentiation of serotonergic activity in the central nervous system .

Biochemical Pathways

The compound affects the serotonergic neurotransmission pathway . By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft, thereby enhancing the transmission of signals through this pathway . The compound also influences noncanonical pathways, suggesting possible roles for the gut microbiome, oxidative stress, and inflammation-related mechanisms .

Pharmacokinetics

Its parent compound, citalopram, is known to have a high bioavailability of approximately 80% after oral administration . It is also highly lipophilic, which may influence its absorption and distribution . The compound is metabolized in the liver, primarily by the cytochrome P450 system .

Result of Action

The result of the compound’s action is an enhancement of serotonergic transmission in the central nervous system . This leads to an increase in the extracellular availability of serotonin, which is believed to alleviate symptoms of depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the gut microbiome may play a role in the metabolism of the compound, potentially affecting its bioavailability and efficacy . Additionally, factors such as oxidative stress and inflammation could influence the compound’s action .

属性

IUPAC Name |

3-[(1S)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO3/c19-15-4-2-14(3-5-15)18(8-7-17(21)22)16-6-1-12(10-20)9-13(16)11-23-18/h1-6,9H,7-8,11H2,(H,21,22)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYNRZJODZWUKX-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCC(=O)O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCC(=O)O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462080 |

Source

|

| Record name | (S)-Didemethylamino Citalopram Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Didemethylamino Citalopram Carboxylic Acid | |

CAS RN |

766508-94-5 |

Source

|

| Record name | (S)-Didemethylamino Citalopram Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B131217.png)